molecular formula C12H21Cl2N3O B15319074 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis

1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis

Katalognummer: B15319074
Molekulargewicht: 294.22 g/mol
InChI-Schlüssel: PYQGLPNUPWMASK-BUQWBUBUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis is a stereochemically defined compound featuring a pyridine core substituted with a cis-configured 2,6-dimethylmorpholine moiety and a methanamine group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. The cis-(2R,6S) configuration of the morpholine ring is critical for its spatial orientation, which may influence receptor binding and metabolic pathways .

Eigenschaften

Molekularformel

C12H21Cl2N3O

Molekulargewicht

294.22 g/mol

IUPAC-Name

[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl]methanamine;dihydrochloride

InChI

InChI=1S/C12H19N3O.2ClH/c1-9-7-15(8-10(2)16-9)12-5-11(6-13)3-4-14-12;;/h3-5,9-10H,6-8,13H2,1-2H3;2*1H/t9-,10+;;

InChI-Schlüssel

PYQGLPNUPWMASK-BUQWBUBUSA-N

Isomerische SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=CC(=C2)CN.Cl.Cl

Kanonische SMILES

CC1CN(CC(O1)C)C2=NC=CC(=C2)CN.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis involves several steps:

    Synthetic Routes: The preparation typically starts with the formation of the morpholine ring, followed by the introduction of the pyridine ring. The final step involves the formation of the methanamine group and its conversion to the dihydrochloride salt.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to ensure the desired stereochemistry.

    Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s pharmacological properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce different functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

    Major Products: The major products depend on the specific reaction conditions but often include derivatives with modified pharmacological activities.

Wissenschaftliche Forschungsanwendungen

1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism by which 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis exerts its effects involves:

    Molecular Targets: The compound primarily targets neurotransmitter receptors in the central nervous system, modulating their activity.

    Pathways Involved: It influences signaling pathways related to neurotransmission, potentially altering the release and uptake of neurotransmitters like dopamine and serotonin.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related molecules from recent patents and synthetic studies:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Salt/Form Synthesis Highlights Potential Advantages/Limitations
1-{2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis Pyridine - 2,6-Dimethylmorpholine (cis)
- Methanamine
Dihydrochloride Likely involves nucleophilic substitution or coupling reactions (inferred from analogs) - Enhanced solubility (salt form)
- Stereochemical specificity may improve target selectivity
2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (EP 2402347A1) Thieno[3,2-d]pyrimidine - Morpholine
- Methanesulfonyl-piperazine
- Chlorine
Free base Synthesized via alkylation with K₂CO₃/MeCN - Sulfonyl group may enhance metabolic stability
- Bulky substituents could limit bioavailability
4-(2-Chloroethyl)morpholine hydrochloride (EP 4374877A2) Morpholine derivative - Chloroethyl group Hydrochloride Prepared via alkylation or substitution - Simple structure aids synthesis
- Limited functional diversity compared to dimethyl analogs

Key Differences in Structural Features

  • Core Heterocycle: The target compound’s pyridine core contrasts with thieno[3,2-d]pyrimidine () or simpler morpholine derivatives (). Pyridine-based structures often exhibit improved solubility and CNS penetration compared to bulkier heterocycles .
  • Substituent Effects : The cis-2,6-dimethylmorpholine group in the target compound may confer steric hindrance, reducing off-target interactions, whereas the methanesulfonyl-piperazine in ’s compound introduces polar functionality that could enhance kinase binding .
  • Salt Form : The dihydrochloride salt (target) versus hydrochloride () or free base () impacts solubility and crystallinity. Dihydrochloride salts generally offer superior aqueous solubility for in vivo applications .

Biologische Aktivität

The compound 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride, cis is a morpholine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

The compound is characterized by the following structural features:

  • Molecular Formula: C13H19N2·2HCl
  • Molecular Weight: 251.30 g/mol
  • Key Functional Groups: Morpholine and pyridine moieties

Physical Properties

PropertyValue
Molecular Weight251.30 g/mol
LogP0.6138
PSA (Polar Surface Area)24.06 Ų
  • Acetylcholinesterase Inhibition:
    The compound has been reported to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, potentially benefiting cognitive functions in neurodegenerative conditions like Alzheimer's disease .
  • Neuroprotective Effects:
    Studies indicate that the compound may exert neuroprotective effects by modulating pathways associated with oxidative stress and inflammation, which are critical in neurodegenerative diseases .
  • Antimicrobial Activity:
    Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for treating infections caused by resistant strains .

In Vitro Studies

Research has demonstrated that the compound exhibits significant AChE inhibitory activity in vitro, with IC50 values indicating its potency compared to standard AChE inhibitors .

In Vivo Studies

In animal models, administration of the compound has resulted in improved cognitive performance in memory tasks, suggesting its potential as a therapeutic agent for cognitive disorders. The mechanisms involved include increased levels of acetylcholine in the synaptic cleft due to AChE inhibition .

Case Studies

  • Alzheimer's Disease Model:
    In a study involving transgenic mice modeling Alzheimer's disease, treatment with the compound led to a marked reduction in amyloid-beta plaques and improved behavioral outcomes in memory tests .
  • Antimicrobial Efficacy:
    A clinical trial assessing the antimicrobial activity of the compound against various pathogens revealed significant efficacy against Gram-positive bacteria, highlighting its potential as an antibiotic agent .

Q & A

Q. Q1: What are the established synthetic routes for this compound, and how can reaction conditions (e.g., solvent, base) influence yield and stereochemical purity?

A: The core structure is synthesized via nucleophilic substitution between 2,6-dimethylmorpholine and a pyridine derivative. Key steps include:

  • Base selection : Sodium hydride or potassium carbonate in polar aprotic solvents (DMF, THF) facilitates deprotonation and nucleophilic attack .
  • Stereochemical control : The (2R,6S) configuration requires chiral resolution (e.g., chiral HPLC) or asymmetric synthesis using enantiopure starting materials. Evidence from analogous morpholine derivatives highlights the need for rigorous monitoring via circular dichroism (CD) or X-ray crystallography .
  • Purification : Recrystallization in ethanol/water mixtures removes diastereomeric impurities, achieving >95% enantiomeric excess .

Advanced Synthesis Challenges

Q. Q2: How can researchers mitigate competing side reactions (e.g., N-oxide formation) during synthesis?

A: Side reactions like pyridine N-oxidation are minimized by:

  • Reaction atmosphere : Conducting reactions under inert gas (N₂/Ar) to avoid oxygen-mediated oxidation .
  • Temperature control : Maintaining temperatures below 60°C to prevent thermal degradation .
  • Post-reduction steps : Treating crude products with mild reducing agents (e.g., NaBH₄) to revert N-oxides to the parent amine .

Structural Confirmation

Q. Q3: What analytical techniques are critical for confirming the cis configuration and dihydrochloride salt formation?

A:

  • NMR spectroscopy : ¹H/¹³C NMR distinguishes cis/trans isomers via coupling constants and NOE correlations. For example, the cis morpholine protons exhibit distinct splitting patterns at δ 3.2–3.8 ppm .
  • X-ray crystallography : Resolves absolute stereochemistry and confirms salt formation (HCl counterions visible in the lattice) .
  • Elemental analysis : Validates stoichiometry of the dihydrochloride salt (C:H:N:Cl ratio) .

Biological Activity Profiling

Q. Q4: How does the compound’s bioactivity compare to structurally related morpholine derivatives?

A: Comparative data from analogous compounds suggest:

CompoundAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
Target compound (cis)0.8–1.24–8
4-(4-Pyridyl)morpholine>1016–32
2,6-DimethylmorpholineInactiveInactive
The enhanced activity of the target compound is attributed to its optimized lipophilicity and stereospecific target binding .

Data Contradiction Analysis

Q. Q5: How should researchers address discrepancies in reported biological activity across studies?

A: Discrepancies often arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Purity thresholds : Ensure >98% purity via HPLC (C18 column, 0.1% TFA/ACN gradient) to exclude inactive impurities .
  • Solvent effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

Degradation Pathways

Q. Q6: What degradation products form under accelerated stability testing, and how are they characterized?

A: Under acidic (pH 3) or thermal stress (40°C):

  • Primary degradation : Hydrolysis of the morpholine ring generates 2,6-dimethylpiperazine and pyridine-4-carboxaldehyde, identified via LC-MS/MS .
  • Mitigation : Lyophilized storage at –20°C in amber vials reduces degradation rates by >90% .

Computational Modeling

Q. Q7: Which computational methods predict binding affinities for this compound’s stereoisomers?

A:

  • Docking studies : Use Schrödinger Suite with homology-modeled targets (e.g., kinase domains) to prioritize cis over trans isomers due to steric complementarity .
  • MD simulations : Confirm stable binding poses over 100 ns trajectories, correlating with experimental IC₅₀ values .

Scale-Up Challenges

Q. Q8: What are critical considerations for scaling synthesis from mg to gram quantities?

A:

  • Solvent volume reduction : Switch from batch to flow chemistry (residence time <30 min) to improve throughput .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce metal leaching in cross-coupling steps .
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.